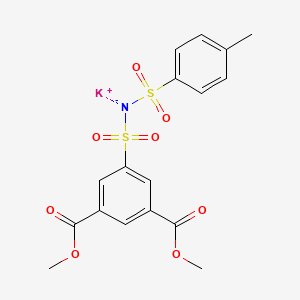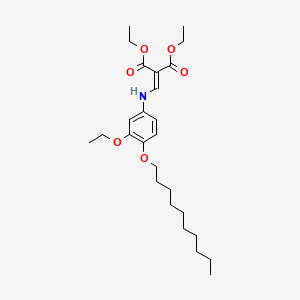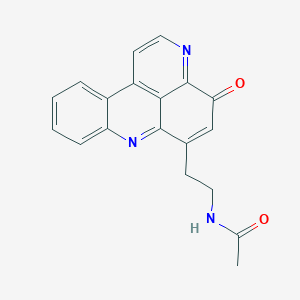
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- is a heterocyclic compound that features a fused-ring structure incorporating both tetrazole and pyridazine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization . This reaction is carried out under controlled conditions to ensure the safe handling of the intermediate compounds, which can be sensitive to impact and temperature .
Industrial Production Methods
Industrial production methods for tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with additional safety measures and scaling-up techniques to handle larger quantities of reagents and products .
Análisis De Reacciones Químicas
Types of Reactions
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce nitro groups into the compound, enhancing its energetic properties.
Reduction: Reduction reactions can modify the nitrogen content and stability of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, nitro compounds, and reducing agents like hydrazine . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions and ensure safety .
Major Products Formed
Aplicaciones Científicas De Investigación
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- involves its interaction with molecular targets through its high nitrogen content and unique ring structure. The compound can undergo various chemical transformations that release energy, making it suitable for use in energetic materials . Its molecular targets and pathways are still under investigation, particularly in the context of its potential medicinal applications .
Comparación Con Compuestos Similares
Similar Compounds
6-Azido-8-nitrotetrazolo(1,5-b)pyridazine-7-amine: Known for its excellent detonation performance and use as a primary explosive.
8-Nitrotetrazolo(1,5-b)pyridazine-6,7-diamine: Noted for its thermal stability and use as a secondary explosive.
Uniqueness
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- stands out due to its unique combination of high nitrogen content, stability, and versatility in undergoing various chemical reactions. These properties make it a valuable compound for both scientific research and industrial applications .
Propiedades
Número CAS |
130187-50-7 |
|---|---|
Fórmula molecular |
C16H11N5 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
6,8-diphenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)18-21-16(14)17-19-20-21/h1-11H |
Clave InChI |
RZTXJKNPZWBOQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)









